molecular formula C4H8O2S B046877 Ethyl thioglycolate CAS No. 623-51-8

Ethyl thioglycolate

Cat. No. B046877
CAS RN: 623-51-8
M. Wt: 120.17 g/mol
InChI Key: PVBRSNZAOAJRKO-UHFFFAOYSA-N
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Description

Ethyl thioglycolate, also known as 2-ethylthioglycolic acid, is a thiol-containing compound with a variety of applications in the fields of science and industry. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. This compound is used in the synthesis of thiol-containing compounds, and its mechanism of action has been studied extensively. It is also used in the production of pharmaceuticals, cosmetics, and food products, and is an important component of many laboratory experiments.

Scientific Research Applications

  • Synthesis of Substrate Analogues : Ethyl [14CH3]methylmalonyl thioglycolate serves as a potential substrate analogue for propionic acid metabolism. It is used to synthesize [14CH3]methylmalonyl-CoA in a single step (I. Kovacs & Z. Kovács, 1991).

  • Analytical Applications in Aqueous Solutions : Thioglycolic acid derivatives, like ethyl thioglycolate, show promise in complexing with metallic ions, useful for spectrophotometric studies (L. Pitombo & G. D. O. Neto, 1975).

  • Polarographic Behavior Studies : this compound exhibits a well-defined anodic wave in 40% ethanol media, showing changes in electrical potential with varying pH levels. Its pK value is 8.20, indicating its acid dissociation constant (R. Saxena & U. S. Chaturvedi, 1971).

  • Reaction Kinetics in Esterification Processes : The reaction kinetics of thioglycolic acid esterification with 2-ethyl-1-hexanol can be accurately predicted using activity-based homogeneous kinetics models. This aids in selecting and designing appropriate reaction-separation strategies for process intensification (Xiaoda Wang et al., 2020).

  • Green Synthesis of Thiazolo[3,2-a]pyridine Derivatives : this compound is involved in the one-pot green synthesis of thiazolo[3,2-a]pyridine derivatives in aqueous media, which is significant in the development of certain pharmaceutical compounds (Muthusamy Boominathan et al., 2014).

  • Nickel Reduction Studies : The reduction of nickel by this compound is irreversible and diffusion-controlled, with kinetic parameters indicating a transfer coefficient of 2.55 cal/degree at 25°C (R. Saxena & U. S. Chaturvedi, 1971).

  • Palladium Titration : Sodium ethylene-bis(thioglycolate) can be used for the visual and spectrophotometric titration of palladium solutions, offering a reliable method for determining palladium in various concentrations (L. Pitombo & G. O. Neto, 1975).

  • Liquid-Liquid Equilibrium Data Correlation : The NRTL and UNIQUAC activity coefficient models effectively correlate experimental liquid-liquid equilibrium data for systems involving water, thioglycolic acid, and 2-ethyl-1-hexyl thioglycolate (Xiaoda Wang et al., 2019).

  • Cosmetic Safety Assessment : Thioglycolates, including this compound, are generally considered safe in cosmetics, with minimal toxicity and potential skin irritation (Christina L. Burnett et al., 2009).

  • Biomedical Applications in Drug and Gene Delivery : Thiolated chitosan nanoparticles, which may include this compound, show reduced toxicity towards normal and cancer cells and are easily taken up by both, making them suitable for drug and gene delivery applications (A. Anitha et al., 2011).

Mechanism of Action

Target of Action

Ethyl thioglycolate, also known as Ethyl mercaptoacetate , is a chemical compound with the formula C4H8O2S . It is primarily used as a reagent for iron detection and as a pharmaceutical intermediate, particularly in the synthesis of cephamycins .

Mode of Action

For instance, this compound has been used to modify the surface of Fe3O4@ZnS nanoparticles, acting as a recognition group and causing a significant quenching of the fluorescence intensity of the magnetic fluorescent nanoprobe .

Biochemical Pathways

It is known that thioglycolic acid, a related compound, and its derivatives can break the disulfide bonds in the cortex of hair . This process leads to depilation, commonly used in leather processing .

Pharmacokinetics

It is known that this compound is a high gi absorption compound .

Result of Action

The introduction of this compound can regulate the surface distribution of ZnS, which can act as a recognition group and cause a considerable quenching of the fluorescence intensity of the magnetic fluorescent nanoprobe . This results in a highly selective fluorescent response to Ag+ in the range of 0–400 μM, with a low detection limit of 0.20 μM .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of air, this compound can oxidize, turning dark red and gradually becoming purple when exposed to ammonia and ferric chloride . It is also known that this compound can be used to determine the content of Ag+ in real samples .

Safety and Hazards

Ethyl Thioglycolate is toxic if swallowed and may cause serious eye damage. It may also cause an allergic skin reaction and respiratory irritation . It is flammable and forms explosive mixtures with air on intense heating .

Future Directions

Ethyl Thioglycolate-modified Fe3O4@ZnS nanoparticles (Fe3O4@ZnS-SH) were successfully prepared using a simple chemical precipitation method . These nanoparticles showed a highly selective fluorescent response to Ag+ in the range of 0–400 μM, with a low detection limit of 0.20 μM . This could lead to a wider range of application prospects of Fe3O4 nanomaterials as base materials for fluorescence detection in the environment .

properties

IUPAC Name

ethyl 2-sulfanylacetate
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InChI

InChI=1S/C4H8O2S/c1-2-6-4(5)3-7/h7H,2-3H2,1H3
Source PubChem
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InChI Key

PVBRSNZAOAJRKO-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O2S
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DSSTOX Substance ID

DTXSID8049337
Record name Acetic acid,mercapto-,ethylester
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Molecular Weight

120.17 g/mol
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Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name Ethyl 2-mercaptoacetate
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CAS RN

623-51-8
Record name Ethyl mercaptoacetate
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Record name Acetic acid, 2-mercapto-, ethyl ester
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Record name ETHYL THIOGLYCOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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